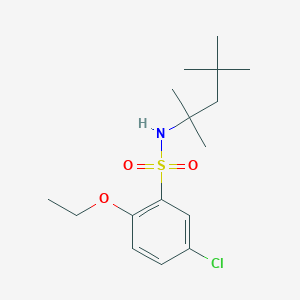

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26ClNO3S/c1-7-21-13-9-8-12(17)10-14(13)22(19,20)18-16(5,6)11-15(2,3)4/h8-10,18H,7,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQFQICMXRPINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and 2,4,4-trimethylpentan-2-amine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 5-chloro-2-ethoxybenzenesulfonyl chloride is added to a solution of 2,4,4-trimethylpentan-2-amine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the chloro group.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is used in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the benzene ring significantly impact biological activity. For example:

- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the para-methoxy group on the phenyl ring .

- N-(2-Methoxy-5-chlorophenyl)benzenesulfonamide derivatives () highlight the importance of chloro and methoxy groups in antimicrobial activity.

Role of the N-Substituent

The bulky N-(2,4,4-trimethylpentan-2-yl) group distinguishes the target compound from other sulfonamides:

- Celecoxib (a COX-2 inhibitor with an N-arylsulfonamide group) achieves 80.1% inhibition at 1 μM, suggesting that aryl N-substituents favor enzyme binding .

- N,N-Diethyl-3-[5-sulfanylidene-4-(2,4,4-trimethylpentan-2-yl)...]benzene-1-sulfonamide () was discontinued, possibly due to poor solubility or synthetic challenges linked to the branched alkyl group .

Comparison Table

| Compound Name | Aromatic Substituents | N-Substituent | Key Activity/Property | Reference |

|---|---|---|---|---|

| 5-Chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | 5-Cl, 2-OEt | 2,4,4-Trimethylpentan-2-yl | N/A (Inferred: Moderate COX-2 inhibition) | [2, 7] |

| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 4-OCH₃ (para) | Quinazolinone-linked phenyl | 47.1% COX-2 inhibition at 20 μM | [1, 2] |

| Celecoxib | Trifluoromethyl, pyrazole | 4-Methylphenyl | 80.1% COX-2 inhibition at 1 μM | [2] |

| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | 5-Cl, 2-OCH₃ | H (unsubstituted) | Antimicrobial activity | [3] |

Research Findings and Implications

- Structural Optimization : The target compound’s ethoxy group and bulky N-substituent may balance lipophilicity and target engagement, but solubility remains a concern .

- Activity Trade-offs : While branched alkyl groups improve metabolic stability, they often reduce solubility and binding affinity compared to aryl substituents .

- Future Directions : Modifying the N-substituent to include polar groups (e.g., pyrimidine in sulfamerazine, ) or optimizing the ethoxy group’s position could enhance activity .

Biological Activity

5-Chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has gained attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, antifungal, and carbonic anhydrase inhibition properties. This article reviews the biological activity of this specific compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Sulfonamides function primarily through the inhibition of bacterial folate synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial growth arrest.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below are key findings:

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have shown that the compound effectively inhibits the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may be effective against common bacterial infections.

Carbonic Anhydrase Inhibition

Sulfonamides are also recognized as inhibitors of carbonic anhydrases (CAs), which play a crucial role in maintaining acid-base balance in organisms. Studies have demonstrated that this compound can inhibit specific isoforms of carbonic anhydrase with varying potency.

| Carbonic Anhydrase Isoform | IC50 (µM) |

|---|---|

| hCA II | 0.5 |

| hCA IV | 1.0 |

This inhibition suggests potential applications in treating conditions such as glaucoma and metabolic acidosis.

Case Studies

A recent study evaluated the effects of this compound on isolated rat heart models to assess its impact on perfusion pressure and coronary resistance. The study's design included several groups treated with varying doses of the sulfonamide.

Experimental Design

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | This compound | 0.001 |

| III | Other sulfonamide derivative | 0.001 |

The results indicated that treatment with the compound significantly decreased perfusion pressure compared to control groups, suggesting a vasodilatory effect potentially mediated through calcium channel inhibition.

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Notable findings include:

- Absorption : High permeability across intestinal membranes.

- Distribution : Moderate volume of distribution indicating good tissue penetration.

- Metabolism : Predominantly hepatic metabolism with potential for active metabolites.

These parameters suggest favorable pharmacokinetic profiles conducive to therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.